

Technical Guide: (±)-2-Chloropropionyl-d4 Chloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (±)-2-Chloropropionyl--d4 Chloride

CAS No.: 1219794-98-5

Cat. No.: B572878

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Precision Reagents in Deuterated Pharmacophore Synthesis and Bioanalysis

Executive Summary

(±)-2-Chloropropionyl-d4 chloride is the per-deuterated acyl chloride derivative of 2-chloropropionic acid. As a high-value electrophile, it serves two critical functions in modern drug development: (1) as a metabolic blocking agent to extend the half-life of drug candidates via the Kinetic Isotope Effect (KIE), and (2) as a derivatizing agent for creating stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry.

This guide provides a rigorous technical analysis of its structure, synthesis, and application, emphasizing the handling requirements necessitated by its high reactivity and the lability of the

-deuterium in protic environments.

Part 1: Structural Analysis & Physicochemical Properties

The "d4" designation indicates the substitution of all carbon-bound hydrogen atoms with deuterium (

H). Unlike simple mass shifts, this substitution alters the vibrational frequency of the bonds, impacting bond dissociation energy (BDE) without significantly changing steric bulk.

Structural Formula

Chemical Structure:

IUPAC Name: (±)-2-Chloro(2,3,3,3-d4)propanoyl chloride

Comparative Physicochemical Profile

The following table contrasts the standard analyte with its deuterated isotopologue. Note the increase in density and slight depression in boiling point, characteristic of deuterated organic liquids.

Property	(±)-2-Chloropropionyl Chloride (Unlabeled)	(±)-2-Chloropropionyl-d4 Chloride (Labeled)
Formula		
MW	126.97 g/mol	~131.00 g/mol
Boiling Point	109–111 °C	~108–110 °C (Estimated)
Density	1.26 g/mL	~1.31 g/mL
C-H/C-D BDE	~98 kcal/mol	~100 kcal/mol
Isotopic Purity	N/A	Typically >99 atom % D

“

Critical Insight: The C-Cl bond at the chiral center renders the molecule susceptible to hydrolysis and racemization. In the d4-variant, the C-D bond at the chiral center (

-position) is chemically robust but exchangeable in the presence of protic solvents and Lewis acids.

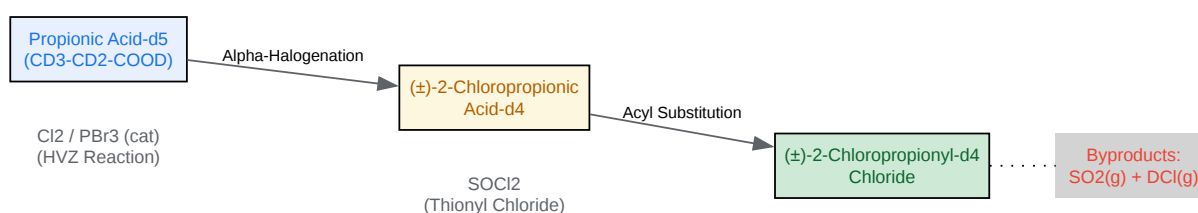
Part 2: Synthetic Pathways[1][2][4][5]

The synthesis of (±)-2-Chloropropionyl-d4 chloride requires strict anhydrous techniques to prevent H/D scrambling. The preferred pathway involves the chlorination of (±)-2-chloropropionic acid-d4 using thionyl chloride (

).

Pathway Visualization (Graphviz)

The following diagram illustrates the conversion of Propionic Acid-d5 to the final acyl chloride, highlighting the Hell-Volhard-Zelinsky (HVZ) halogenation step.



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Caption: Synthesis via HVZ alpha-chlorination followed by thionyl chloride activation. Note the release of DCl gas.

Detailed Protocol: Chlorination via Thionyl Chloride[1] [2][3][4][5]

Prerequisites:

- All glassware must be oven-dried (120°C) for >4 hours.
- Reaction must be performed under a positive pressure of Argon or Nitrogen.

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel.
- Charging: Add (\pm)-2-Chloropropionic acid-d4 (1.0 eq) to the flask.
- Reagent Addition: Add Thionyl Chloride (, 1.2 eq) dropwise via the addition funnel at room temperature.
 - Catalysis: Add 1-2 drops of anhydrous Dimethylformamide (DMF). This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction [1].
- Reaction: Heat the mixture to 60°C. Evolution of and gas indicates reaction progress.
- Reflux: Once gas evolution slows, increase temperature to reflux (approx. 80°C) for 2 hours to ensure completion.
- Purification: Distill the product directly from the reaction mixture under reduced pressure (vacuum distillation).
 - Target: Collect the fraction boiling at ~45°C at 15 mmHg.

Part 3: Mechanistic Utility in Drug Development[6]

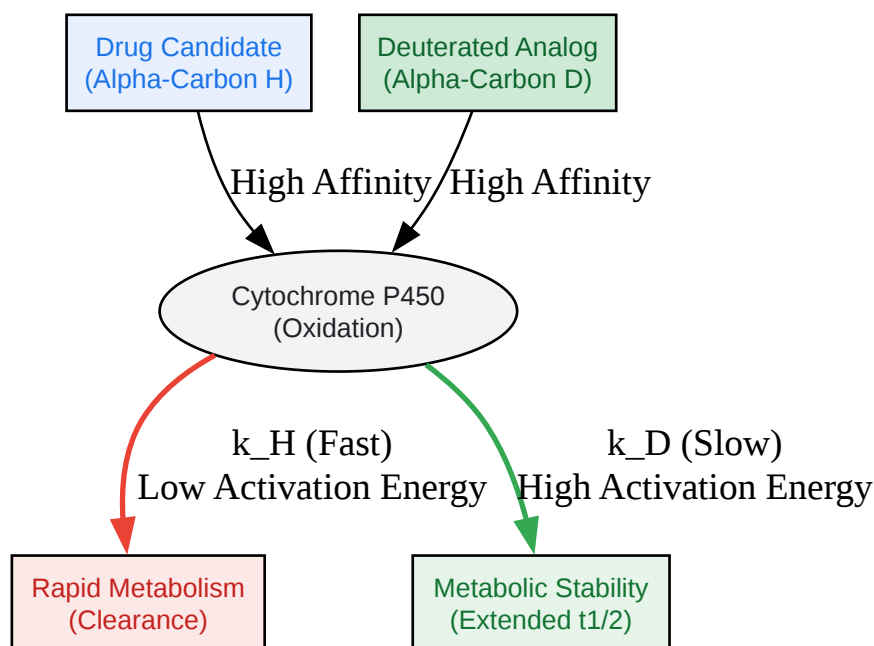
The primary utility of the "d4" motif lies in the Deuterium Kinetic Isotope Effect (DKIE).

The Kinetic Isotope Effect (KIE)

Metabolic clearance of drugs often involves the oxidation of C-H bonds by Cytochrome P450 enzymes.[1][2][3][4] The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.[4]

- Primary KIE: If C-H bond cleavage is the rate-determining step (RDS), substituting H with D can reduce the reaction rate by a factor of [2].
- Metabolic Switching: By deuterating the "soft spot" (the alpha-carbon), metabolic attack is often redirected to other sites, potentially reducing the formation of toxic metabolites.

Mechanism Diagram



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Caption: The Kinetic Isotope Effect increases the activation energy for metabolic cleavage, extending drug half-life.

Part 4: Analytical Applications (Mass Spectrometry)

(±)-2-Chloropropionyl-d4 chloride is a premier derivatizing agent for analyzing amines and alcohols in biological matrices.

Protocol: Derivatization for GC-MS

This reaction converts polar analytes (e.g., chiral amines) into volatile amides suitable for Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Prep: Dissolve the analyte (amine/alcohol) in anhydrous Dichloromethane (DCM).
- Base Addition: Add 1.5 eq of Triethylamine (TEA) or Pyridine to scavenge the generated acid.
- Derivatization: Add 1.2 eq of (±)-2-Chloropropionyl-d4 chloride.
 - Note: Perform in a sealed vial to prevent moisture ingress.
- Incubation: Vortex for 30 seconds; heat at 60°C for 15 minutes.
- Quench: Add 100
of saturated
to neutralize excess reagent.
- Extraction: Extract the organic layer for GC-MS injection.

Why use the d4 variant? It generates an internal standard with a mass shift of +4 Da. This shift is sufficient to separate the standard from the analyte signals in the mass spectrum without spectral overlap (crosstalk), ensuring high-precision quantification [3].

Part 5: Handling, Stability & Safety

Hydrolysis & Acid Generation

Acyl chlorides react violently with water.

For the d4-variant, hydrolysis not only destroys the reagent but can lead to H/D exchange at the alpha position if the medium becomes acidic and protic.

- Storage: Store under Argon at 2–8°C.
- Septum Use: Always access the reagent through a PTFE-lined septum using a gas-tight syringe.

Alpha-Proton Exchange Risk

The deuterium at the alpha-carbon (adjacent to the carbonyl and chlorine) is acidic (

). In the presence of a base and a protic solvent (e.g., Methanol or Water), this deuterium will exchange with Hydrogen.

- Rule: Never use protic solvents (MeOH, EtOH) during the reaction phase. Use only aprotic solvents (DCM, THF, Toluene) until the quench step.

References

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